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molecular formula C8H8O3 B118725 2',4'-Dihydroxyacetophenone CAS No. 89-84-9

2',4'-Dihydroxyacetophenone

Cat. No. B118725
M. Wt: 152.15 g/mol
InChI Key: SULYEHHGGXARJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04777298

Procedure details

In a procedure similar to Example 1, resorcinol (0.55 g, 5.0 mmol) was dissolved in 20% hydrogen bromide in glacial acetic acid (40 g, 99 mmol of HBr, made by bubbling hydrogen bromide gas through glacial acetic acid) and the mixture was heated to 80° C. for 5.5 hours. Isolation of the product as in Example 1 yielded the title product, with the same n.m.r. data as in Example 1.
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[C:9](O)(=[O:11])[CH3:10]>Br>[OH:2][C:1]1[CH:8]=[CH:7][C:6]([C:9](=[O:11])[CH3:10])=[C:4]([OH:5])[CH:3]=1

Inputs

Step One
Name
Quantity
0.55 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
40 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC(=C(C=C1)C(C)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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